molecular formula C10H15N3O2S B2650827 N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251632-83-3

N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2650827
M. Wt: 241.31
InChI Key: JGQQNMSEYLUZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule. It contains a cyclopentyl group (a five-membered carbon ring), a methyl group (a carbon with three hydrogens), and a thiadiazole group (a ring containing two nitrogens, one sulfur, and two carbons). The carboxamide group (consisting of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen with hydrogens)) is a common functional group in biochemistry, often seen in proteins .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a ring structure. The cyclopentyl group would introduce some strain into the molecule, which could affect its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could allow for hydrogen bonding, which could increase its boiling point and water solubility compared to compounds without this group .

Scientific Research Applications

DNA Methylation Inhibition

A study by Hovsepyan et al. (2019) focused on the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazoles derivatives, including compounds structurally related to N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These compounds demonstrated the ability to inhibit the methylation of tumor DNA in vitro, indicating potential for cancer research.

Anticancer Activity

Gomha et al. (2017) explored novel thiazole and 1,3,4-thiadiazole derivatives, similar in structure to the compound , for their anticancer activities. The study Gomha et al. (2017) demonstrated significant anticancer effects against specific cell lines, suggesting potential applications in cancer treatment.

Antimicrobial Activity

In research by Farghaly et al. (2011), a series of compounds including 1,3,4-thiadiazole derivatives exhibited promising antimicrobial activities against various microorganisms. This highlights potential uses in developing new antimicrobial agents.

Insecticidal Activities

Jia (2015) investigated thiourea compounds containing 1,3,4-thiadiazole moieties for their insecticidal properties. The study Jia (2015) revealed some compounds effective against specific pests, indicating potential agricultural applications.

Photosynthetic Electron Transport Inhibition

Vicentini et al. (2005) synthesized pyrazole derivatives with 1,3,4-thiadiazole structures, examining their potential as photosynthetic electron transport inhibitors. The research Vicentini et al. (2005) suggests applications in the development of herbicides.

Antiviral Activities

Boros et al. (2006) synthesized compounds including 1,3,4-thiadiazole derivatives and evaluated their activity against HIV integrase. The study Boros et al. (2006) indicated potential applications in antiviral drug development.

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising activity in a biological context, future work could involve further optimization of the compound, testing in biological models, and eventually clinical trials .

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-7-8(16-13-12-7)9(14)11-6-10(15)4-2-3-5-10/h15H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQQNMSEYLUZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.